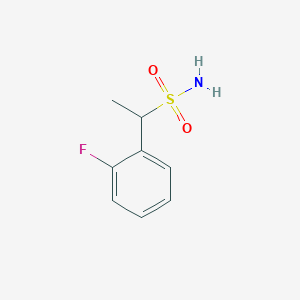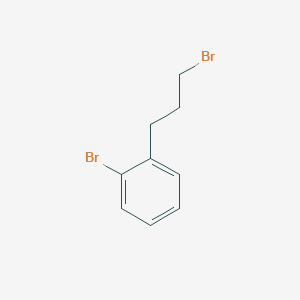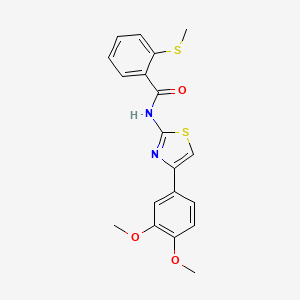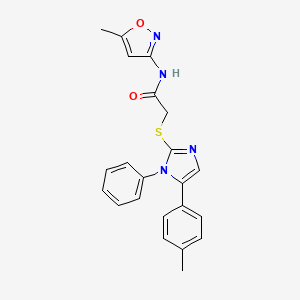![molecular formula C7H8O3 B2892643 (2S,4R)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one CAS No. 26115-01-5](/img/structure/B2892643.png)
(2S,4R)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1AR,5bS)-hexahydro-4H-oxireno[2’,3’:3,4]cyclopenta[1,2-b]furan-4-one is an organic compound characterized by its unique bicyclic structure This compound is part of the furan family, known for its diverse applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1AR,5bS)-hexahydro-4H-oxireno[2’,3’:3,4]cyclopenta[1,2-b]furan-4-one typically involves multiple steps. One common method includes the reaction of (3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopentane[b]furan-2-one with N-bromosuccinimide (NBS) in a suitable solvent to form an intermediate bromohydrin. This intermediate is then subjected to cyclization under basic conditions to yield the desired oxireno compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(1AR,5bS)-hexahydro-4H-oxireno[2’,3’:3,4]cyclopenta[1,2-b]furan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives
Reduction: Diols
Substitution: Substituted oxiranes and furan derivatives
Scientific Research Applications
Chemistry
In chemistry, (1AR,5bS)-hexahydro-4H-oxireno[2’,3’:3,4]cyclopenta[1,2-b]furan-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
The compound’s reactivity makes it a valuable tool in biological studies, particularly in the synthesis of biologically active molecules. It can be used to create analogs of natural products with potential therapeutic applications .
Medicine
In medicine, derivatives of this compound have shown promise in the development of new pharmaceuticals. Its ability to undergo various chemical transformations allows for the design of molecules with specific biological activities .
Industry
Industrially, (1AR,5bS)-hexahydro-4H-oxireno[2’,3’:3,4]cyclopenta[1,2-b]furan-4-one is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of (1AR,5bS)-hexahydro-4H-oxireno[2’,3’:3,4]cyclopenta[1,2-b]furan-4-one involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows the compound to modify proteins, nucleic acids, and other biomolecules, leading to changes in their function and activity .
Comparison with Similar Compounds
Similar Compounds
4H-Cyclopenta[2,1-b3,4-b’]dithiophene (CPDT): Known for its applications in organic solar cells.
Furan Derivatives: Widely used in medicinal chemistry for their antibacterial and therapeutic properties.
Uniqueness
(1AR,5bS)-hexahydro-4H-oxireno[2’,3’:3,4]cyclopenta[1,2-b]furan-4-one stands out due to its unique bicyclic structure, which imparts distinct reactivity and versatility. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(2S,4R)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c8-6-1-3-4(9-6)2-5-7(3)10-5/h3-5,7H,1-2H2/t3?,4?,5-,7+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIDESAARNCREM-YIPUWDJWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CC(=O)O2)C3C1O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](O2)C3C1OC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-[(3,4-dimethoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2892561.png)
![N-[(2-chlorophenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2892562.png)

![4-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B2892568.png)
![N-[[(1S,2S,4R)-4-(Hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl]acetamide](/img/structure/B2892569.png)

![4-[2-(1H-indol-3-yl)acetamido]thiophene-3-carboxamide](/img/structure/B2892575.png)


![1-[(1,3-Oxazol-4-yl)methyl]piperazine dihydrochloride](/img/structure/B2892580.png)
![N-{4-[1-(benzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2892581.png)
![2-Acetyl-3-methyl-5,6-diphenylimidazo[2,1-b]thiazole](/img/structure/B2892582.png)
![5-chloro-2-(methylsulfanyl)-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)pyrimidine-4-carboxamide](/img/structure/B2892583.png)
